

# Technical Profile: N-(4-Chloro-3-hydroxyphenyl)acetamide

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## Compound of Interest

Compound Name: *N*-(4-Chloro-3-hydroxyphenyl)acetamide

CAS No.: 28443-52-9

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CAS Registry Number: 28443-52-9 Synonyms: 5-Acetamido-2-chlorophenol; 4'-Chloro-3'-hydroxyacetanilide Molecular Formula: C<sub>8</sub>H<sub>8</sub>ClNO<sub>2</sub> Molecular Weight: 185.61 g/mol [1][2][3]

## Executive Summary & Structural Significance

**N-(4-Chloro-3-hydroxyphenyl)acetamide** is a disubstituted acetanilide derivative primarily utilized as a pharmaceutical building block and a structure-activity relationship (SAR) probe in medicinal chemistry.

Unlike its structural isomer 3-chloro-4-hydroxyacetanilide (a known impurity of Acetaminophen), this molecule features a chlorine atom at the para position and a hydroxyl group at the meta position relative to the acetamide moiety. This specific substitution pattern confers unique metabolic stability:

- **Metabolic Blockade:** The para-chloro substituent prevents the formation of p-quinone imines (analogous to the toxic NAPQI metabolite of paracetamol), making this scaffold a valuable tool for designing non-hepatotoxic analgesic analogs or kinase inhibitors.
- **Synthetic Utility:** It serves as a key intermediate in the synthesis of antimalarial quinolones and EGFR macrocyclic inhibitors, where the phenol group provides an anchor for ether linkages and the acetamide acts as a hydrogen-bond donor/acceptor.

## Physicochemical Profiling

The following data aggregates experimental and computed properties essential for formulation and ADME prediction.

### Table 1: Core Physical Properties

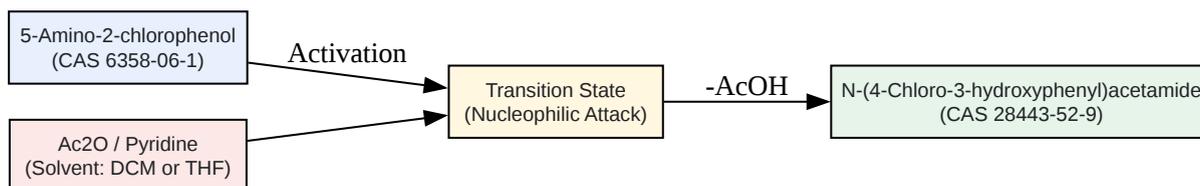
Property	Value	Context/Method
LogP (Octanol/Water)	1.60 ± 0.2	Predicted (Consensus); Indicates moderate lipophilicity suitable for oral bioavailability (Lipinski compliant).
pKa (Acidic)	9.2 ± 0.5	Phenolic -OH; Slightly more acidic than phenol (pKa 10) due to the electron-withdrawing Cl atom.
H-Bond Donors	2	Phenolic -OH, Amide -NH.
H-Bond Acceptors	2	Carbonyl -O, Phenolic -O.
Topological Polar Surface Area	49.3 Å <sup>2</sup>	Favorable for membrane permeability (<140 Å <sup>2</sup> ).
Solubility	DMSO, Methanol, Ethanol	High solubility in polar organic solvents.
Water Solubility	Low (< 1 mg/mL)	Predicted at pH 7.4; requires cosolvents (PEG400) or pH adjustment for aqueous formulation.

## Synthesis & Characterization Protocols

This section details the synthesis of **N-(4-Chloro-3-hydroxyphenyl)acetamide** from 5-amino-2-chlorophenol. The protocol prioritizes yield and purity suitable for biological screening.

## Reaction Mechanism & Workflow

The synthesis involves the selective N-acetylation of the aniline nitrogen. The meta-hydroxyl group is less nucleophilic than the amine, allowing for chemoselective acetylation without protecting the phenol, provided stoichiometric control is maintained.



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Figure 1: Chemoselective N-acetylation pathway avoiding O-acetylation side products.

## Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of **N-(4-Chloro-3-hydroxyphenyl)acetamide**.

- Preparation: Charge a 250 mL round-bottom flask with 5-amino-2-chlorophenol (5.0 g, 34.8 mmol) and Dichloromethane (DCM) (100 mL).
- Base Addition: Add Triethylamine (TEA) (1.2 eq, 41.8 mmol, 5.8 mL) or Pyridine to the suspension. Stir until partial dissolution occurs.
- Acetylation: Cool the mixture to 0°C in an ice bath. Dropwise add Acetic Anhydride (1.1 eq, 38.3 mmol, 3.6 mL) over 15 minutes.
  - Note: Avoid Acetyl Chloride if high selectivity over the phenol is required, as Ac2O is milder.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting aniline spot (lower Rf) should disappear.
- Workup:
  - Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine/pyridine.
  - Wash with Saturated NaHCO<sub>3</sub> (2 x 50 mL) to remove acetic acid.

- Wash with Brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes) if O-acetylation impurities (>5%) are observed.

## Analytical Validation Criteria

- $^1\text{H}$  NMR (400 MHz,  $\text{DMSO-d}_6$ ):
  - $\delta$  10.05 (s, 1H, -NHAc) – Diagnostic singlet, exchangeable.
  - $\delta$  9.80 (s, 1H, -OH) – Broad singlet.
  - $\delta$  7.45 (d,  $J=2.0$  Hz, 1H, H-2) – Meta to Cl, Ortho to OH/NHAc.
  - $\delta$  7.25 (d,  $J=8.5$  Hz, 1H, H-5) – Ortho to Cl.
  - $\delta$  7.05 (dd,  $J=8.5, 2.0$  Hz, 1H, H-6).
  - $\delta$  2.04 (s, 3H, -COCH<sub>3</sub>).
- Mass Spectrometry (ESI+):
  - Observed  $[\text{M}+\text{H}]^+ = 186.03$  m/z (Characteristic Chlorine isotope pattern  $^{35}\text{Cl}/^{37}\text{Cl}$  3 :1 ratio).

## Biological & Metabolic Context

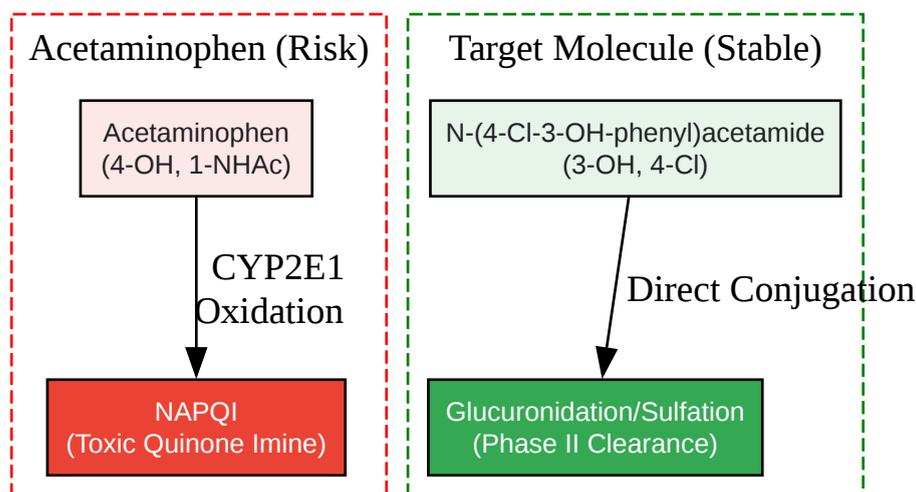
Understanding the behavior of this molecule in biological systems is critical for its use as a probe or scaffold.

## Structural Safety (The "Blocked Para" Effect)

A critical advantage of **N-(4-Chloro-3-hydroxyphenyl)acetamide** over Acetaminophen is its resistance to bioactivation into quinone imines.

- Acetaminophen (APAP): Metabolized by CYP2E1 to NAPQI (N-acetyl-p-benzoquinone imine) because the para position relative to the nitrogen is unsubstituted (or occupied by an oxidizable -OH).

- **N-(4-Chloro-3-hydroxyphenyl)acetamide**: The para position is blocked by a Chlorine atom. The meta-hydroxyl group does not support the formation of a conjugated p-quinone imine system. This structural feature theoretically reduces the risk of glutathione depletion and hepatotoxicity associated with APAP-like scaffolds.



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Figure 2: Comparative metabolic logic demonstrating the stability of the 4-chloro-3-hydroxy scaffold.

## Applications in Drug Discovery

- Kinase Inhibitor Scaffolds: The 3-hydroxy group serves as a nucleophile for macrocyclization strategies (e.g., Williamson ether synthesis) to create constrained inhibitors for EGFR and other tyrosine kinases.
- Antimalarial Agents: The precursor (5-amino-2-chlorophenol) and its acetylated derivatives are established intermediates in the synthesis of 4(1H)-quinolone antimalarials, where the chlorine atom enhances lipophilicity and metabolic stability of the core ring.

## References

- PubChem.**N-(4-Chloro-3-hydroxyphenyl)acetamide** Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)

- National Institutes of Health (NIH). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. PubMed Central. Available at: [\[Link\]](#)

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## Sources

- 1. N-(4-hydroxyphenyl)acetamide | Sigma-Aldrich [\[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- 2. Page loading... [\[guidechem.com\]](https://www.guidechem.com)
- 3. CAS 28443-52-9 | 4648-5-68 | MDL MFCD09878312 | 4'-Chloro-3'-hydroxyacetanilide | SynQuest Laboratories [\[synquestlabs-azuredev-test.azurewebsites.net\]](https://synquestlabs-azuredev-test.azurewebsites.net)
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